2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide
Description
2-(Azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide (CAS: 1342166-03-3) is an acetamide derivative featuring a unique azetidine (4-membered saturated nitrogen heterocycle) linked via an ether oxygen to the acetamide backbone. The 3-methoxypropyl substituent on the nitrogen atom introduces steric bulk and electron-donating properties, which may influence solubility, pharmacokinetics, and target interactions. This compound is structurally distinct due to its compact azetidine ring, which contrasts with larger heterocycles (e.g., piperidine or morpholine) commonly found in similar molecules.
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C9H18N2O3/c1-13-4-2-3-11-9(12)7-14-8-5-10-6-8/h8,10H,2-7H2,1H3,(H,11,12) |
InChI Key |
JPTCFOFBROIEAZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)COC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
Attachment of Methoxypropyl Group: The methoxypropyl group can be introduced through nucleophilic substitution reactions. This involves reacting the azetidine intermediate with a methoxypropyl halide in the presence of a base.
Formation of Acetamide Moiety: The final step involves the acylation of the azetidine intermediate with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of 2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as a drug candidate for various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The azetidine ring and the methoxypropyl group can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The acetamide moiety can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Methoxypropyl vs.
- Electron-Withdrawing Groups : The trifluoroethyl substituent in 1342379-14-9 introduces strong electron-withdrawing effects, which may alter metabolic stability or binding affinity compared to the electron-donating methoxypropyl group .
Comparison with Phenoxy and Aryl Acetamides
Phenoxy acetamides and derivatives with aromatic substituents are well-studied for their pharmacological activities (Table 2):
Key Observations :
- Bulkier Substituents : Compound 38 () incorporates a quinazoline-sulfonyl group, which likely enhances binding to kinase targets but reduces solubility compared to the smaller azetidine ring in the target compound .
- Heteroaromatic Systems: The pyridine-pyrimidine phenoxy group in 477870-56-7 () may engage in π-π stacking interactions, a feature absent in the azetidine-based compound .
Physicochemical and Pharmacokinetic Properties
Comparative physicochemical data (Table 3):
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
